Perfluoro-tert-butylcyclohexane

Description

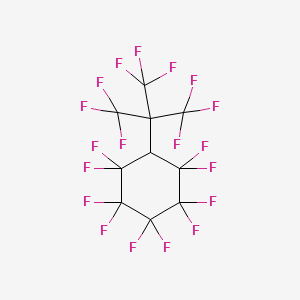

Perfluoro-tert-butylcyclohexane (CAS: 84808-64-0, molecular formula: C₁₀F₂₀) is a fully fluorinated cycloalkane derivative characterized by a tert-butyl group attached to a perfluorinated cyclohexane ring. This compound is distinguished by its high chemical inertness, thermal stability, and non-polar nature, making it suitable for specialized industrial and research applications. It is primarily utilized as a laboratory chemical, in substance manufacturing, and for scientific research and development . Its molecular structure contributes to unique physicochemical properties, including low reactivity and high density, which are typical of perfluorinated compounds (PFCs) .

Properties

CAS No. |

132867-98-2 |

|---|---|

Molecular Formula |

C10HF19 |

Molecular Weight |

482.08 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane |

InChI |

InChI=1S/C10HF19/c11-3(12)1(2(8(21,22)23,9(24,25)26)10(27,28)29)4(13,14)6(17,18)7(19,20)5(3,15)16/h1H |

InChI Key |

DGXZQRVKOUKLOD-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A common approach begins with pentaerythritol or cyclohexane derivatives as starting materials. For example, selective protection of hydroxyl groups in pentaerythritol allows for controlled introduction of perfluoro-tert-butyl groups via ether formation.

- Mitsunobu Reaction : This reaction is employed to attach perfluoro-tert-butyl groups to hydroxyl functionalities. Due to the enhanced acidity of perfluoro-tert-butanol (owing to electron-withdrawing CF₃ groups), it serves as an excellent substrate for Mitsunobu etherification.

| Reagent/Condition | Details |

|---|---|

| Starting material | Pentaerythritol derivative (e.g., diol) |

| Perfluoro-tert-butanol | 68.0 g (288 mmol) |

| Triphenylphosphine | 75.5 g (288.5 mmol) |

| Diethyl azodicarboxylate (DEAD) | 50.2 g (288.2 mmol) |

| Solvent | Tetrahydrofuran (THF), 500 mL |

| Temperature | 0 °C to 45 °C |

| Reaction time | 30 hours |

After reaction, purification is typically done by silica gel chromatography using n-hexane/ethyl acetate mixtures.

Perfluorination Process

Complete fluorination of the cyclohexane ring and tert-butyl substituents is achieved through direct fluorination or by using fluorinating agents that replace all C–H bonds with C–F bonds. This step is critical to obtain the perfluorinated product with the desired chemical and physical properties.

- The perfluorination maintains the saturated alicyclic structure.

- The process requires controlled conditions to avoid ring opening or decomposition.

Emulsification and Homogenization (For Biomedical Applications)

For applications such as oxygen carriers (e.g., Oxycyte), the perfluoro-tert-butylcyclohexane is emulsified into stable nanoemulsions using surfactants and high-energy homogenization techniques:

| Technique | Description |

|---|---|

| Sonication | Ultrasonic waves to disperse PFC in water |

| Microfluidization | High-pressure homogenization for nanoemulsions |

Surfactants such as egg phospholipids or polyethoxylated castor oils stabilize the emulsions.

Detailed Preparation Procedure Example

Stepwise Preparation of this compound

| Step | Description |

|---|---|

| 1 | Selective protection of pentaerythritol hydroxyl groups using p-methoxybenzaldehyde |

| 2 | Mitsunobu reaction to introduce perfluoro-tert-butyl ethers onto protected diol |

| 3 | Removal of protecting groups under acidic conditions |

| 4 | Extraction and purification of intermediate azides or ethers |

| 5 | Exhaustive fluorination to replace all hydrogens with fluorine atoms |

| 6 | Purification by chromatography and distillation to isolate pure this compound |

Research Findings and Data

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀F₂₀ |

| Molecular Weight | 500.08 g/mol |

| Melting Point | -24 °C |

| Boiling Point | 148.5 °C |

| Density (24 °C) | 1.9989 g/mL |

| Purity | Typically ≥ 96% (sum of isomers) |

These properties confirm the compound’s stability and suitability for biomedical use.

Emulsion Preparation for Oxygen Delivery

- Emulsions typically contain 60% w/v this compound.

- Emulsification involves mixing with phospholipid surfactants and homogenization at high speeds (e.g., 21,000 rpm for 1 min).

- Sonication and rotary evaporation methods are used to prepare micelle solutions for drug delivery or imaging applications.

Summary Table of Preparation Methods

| Method/Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Selective Protection | Protect hydroxyl groups on pentaerythritol | p-Methoxybenzaldehyde, mild acidic/basic conditions | Enables selective functionalization |

| Mitsunobu Etherification | Introduce perfluoro-tert-butyl groups | Perfluoro-tert-butanol, triphenylphosphine, DEAD, THF, 0-45 °C, 30 h | High yield fluorinated ethers |

| Deprotection | Remove protecting groups | Acidic hydrolysis | Free hydroxyl or azide intermediates |

| Exhaustive Fluorination | Replace all C–H with C–F | Fluorinating agents, controlled conditions | Fully perfluorinated product |

| Emulsification & Homogenization | Prepare stable nanoemulsions for biomedical use | Surfactants (phospholipids), sonication, microfluidization | Stable oxygen-carrying emulsions |

Chemical Reactions Analysis

Perfluoro-tert-butylcyclohexane primarily undergoes substitution reactions due to the presence of fluorine atoms . Common reagents used in these reactions include various halogens and organometallic compounds . The major products formed from these reactions are typically other perfluorinated compounds . The compound’s stability and inertness make it less reactive towards oxidation and reduction reactions .

Scientific Research Applications

Perfluoro-tert-butylcyclohexane has several scientific research applications:

Mechanism of Action

Perfluoro-tert-butylcyclohexane exerts its effects primarily through its ability to dissolve and transport gases . It enhances oxygen delivery to tissues by carrying oxygen molecules more efficiently than hemoglobin . The compound’s molecular targets include damaged tissues where oxygen delivery is critical . The pathways involved in its mechanism of action are related to its interaction with oxygen and carbon dioxide molecules .

Comparison with Similar Compounds

Table 1: Molecular Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 84808-64-0 | C₁₀F₂₀ | 500 | Cyclohexane core with tert-butyl group |

| Perfluoro(1,3-dimethylcyclohexane) | 335-27-3 | C₈F₁₆ | 400 | Cyclohexane with 1,3-dimethyl groups |

| trans-Perfluorodecalin | N/A | C₁₀F₁₈ | 462 | Bicyclic decalin structure |

| Perfluorohexane | 355-42-0 | C₆F₁₄ | 338 | Linear perfluoroalkane |

- Perfluoro(1,3-dimethylcyclohexane) (CAS: 335-27-3) shares a cyclohexane backbone but lacks the branched tert-butyl group, resulting in lower molecular weight and distinct packing behavior in solid states .

- trans-Perfluorodecalin (C₁₀F₁₈) features a bicyclic structure, enhancing rigidity and thermal stability compared to monocyclic derivatives .

- Perfluorohexane (C₆F₁₄), a linear perfluoroalkane, exhibits simpler intermolecular interactions due to its straight-chain geometry, leading to lower boiling points (~56–58°C) compared to cyclic analogs .

Physicochemical Properties

Excess Molar Volume and Intermolecular Interactions

Studies on perfluoro(butylcyclohexane) (BCH) mixtures with trans- and cis-perfluorodecalin (PFD) reveal composition-dependent excess molar volumes. For instance, BCH–trans-PFD systems exhibit isoline trends indicating weaker intermolecular interactions compared to BCH–cis-PFD systems, likely due to steric hindrance from the tert-butyl group .

Thermal Stability

This compound demonstrates superior thermal stability (>250°C) typical of PFCs, making it suitable for high-temperature applications such as heat transfer fluids. Comparatively, linear perfluoroalkanes like perfluorohexane have lower thermal degradation thresholds but higher volatility .

Q & A

Q. What computational tools predict the adsorption behavior of this compound on engineered nanomaterials?

- Methodological Answer : Utilize molecular docking software (e.g., AutoDock Vina) to simulate interactions with carbon nanotubes or metal-organic frameworks (MOFs). Calibrate force fields using experimental adsorption isotherms (Langmuir/Freundlich models). Validate predictions with X-ray photoelectron spectroscopy (XPS) to confirm binding sites .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve the feasibility of studies on this compound’s metabolic pathways?

- Methodological Answer : Apply FINER (Feasible: use rodent models with radiolabeled compounds; Interesting: link to PFAS hepatotoxicity; Novel: explore non-CYP450 metabolic routes; Ethical: adhere to IACUC protocols; Relevant: address EPA PFAS mandates). Combine in vitro microsomal assays with untargeted metabolomics (UHPLC-QTOF-MS) .

Q. What strategies mitigate cross-contamination risks in sampling this compound from industrial sites?

- Methodological Answer : Follow ASTM D7979-19 for soil/groundwater sampling. Use fluoropolymer-free equipment (e.g., stainless steel corers) and procedural blanks. Analyze samples via isotope dilution LC-MS/MS to correct for background PFAS interference. Refer to Section 3.4.2 in Wang et al. for CAS-specific contamination controls .

Data Analysis and Reporting

Q. How should researchers address gaps in the CAS database for this compound derivatives?

- Methodological Answer : Perform substructure searches in SciFinder using SMARTS notation (e.g., [F]-[C]-[C]-(C)(C)(C)-[C6H11]). Supplement with non-commercial databases (e.g., NORMAN Suspect List) and machine learning tools (e.g., EPA’s CompTox Chemicals Dashboard) for analog identification. Document gaps using the SPIN database framework (Table 9 in Wang et al.) .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity?

- Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software, using Akaike information criterion (AIC) to select Hill vs. log-logistic models. Account for censored data (e.g., below-detection limits) via Tobit regression. Validate with bootstrap resampling to estimate confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.